4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid
Description
4-Methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a carboxylic acid group at position 5, a methyl group at position 4, and a 1,2,3-triazole ring at position 2. The triazole moiety is further functionalized with a 5-methyl group and a 4-methylphenyl substituent.
Properties
IUPAC Name |
4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-8-4-6-11(7-5-8)19-10(3)12(17-18-19)14-16-9(2)13(22-14)15(20)21/h4-7H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBINOGFKHXPLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a triazole moiety and a carboxylic acid group, contributing to its unique chemical behavior. The structural formula is represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole and triazole rings. Various synthetic routes have been documented, often utilizing specific reagents and catalysts to optimize yield and purity.
Anticancer Properties
Recent studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant anticancer activities. For instance, derivatives of similar structures have shown potent cytotoxic effects against various cancer cell lines:
- IC50 Values : Some derivatives exhibited IC50 values as low as 0.43 µM against HCT116 colon cancer cells, indicating strong antiproliferative effects compared to standard treatments like doxorubicin .
- Mechanisms : The mechanism of action often involves the induction of apoptosis through increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cytochrome c release .
Antimicrobial Activity
Compounds similar to 4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid have also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Studies have reported significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anticonvulsant Effects
In addition to anticancer and antimicrobial activities, some related compounds have been tested for anticonvulsant properties in animal models. The presence of specific functional groups in the thiazole ring was found essential for enhancing efficacy in convulsion models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Methyl groups on phenyl rings | Enhance cytotoxicity |
| Thiazole ring presence | Essential for anticancer activity |
| Carboxylic acid group | Contributes to solubility and bioavailability |
Case Studies
Several case studies illustrate the biological activity of this compound:
- Cytotoxicity Study : A study involving a series of thiazole-triazole hybrids showed that modifications at specific positions significantly impacted their IC50 values against various cancer cell lines .
- Antimicrobial Testing : Compounds structurally related to 4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid were screened for antibacterial effects, revealing promising results against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. These may include:
- Formation of the thiazole ring : The initial step often involves the synthesis of the thiazole core through condensation reactions involving appropriate precursors.
- Triazole formation : The incorporation of the triazole moiety is usually achieved via click chemistry techniques, which are efficient and yield high purity products.
- Carboxylic acid functionalization : The final step often involves the introduction of the carboxylic acid group to enhance solubility and biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Biological Activities
Research has indicated that 4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazole and triazole compounds possess significant antimicrobial properties. For instance, compounds similar to 4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid have shown effectiveness against various bacterial strains including Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin .
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been explored in several studies. For example, thiazole derivatives have been reported to exhibit cytotoxic effects against prostate cancer and melanoma cells. The mechanism often involves the induction of apoptosis or cell cycle arrest .
Enzyme Inhibition
Research indicates that compounds containing thiazole and triazole rings can act as inhibitors for specific enzymes involved in disease processes. Notably, studies have highlighted their potential as inhibitors of leucyl-tRNA synthetase, an enzyme critical for protein synthesis in bacteria .
Case Studies
Several case studies highlight the applications of 4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituents on the triazole and thiazole rings, influencing electronic, steric, and solubility properties.
Notes:
- Ethyl vs. Methyl Substitution (e.g., ): Replacing the 4-methylphenyl group with 4-ethylphenyl increases lipophilicity (logP: ~3.5 vs.
- Halogen Effects : Chloro or fluoro substituents (e.g., ) introduce electron-withdrawing effects, altering binding interactions in therapeutic targets.
Structural Characterization
- Crystallography : Analogs in were characterized using SHELX software (e.g., SHELXL for refinement ), revealing intermolecular hydrogen bonds (N–H···O, C–H···π) critical for crystal packing .
- Electron Density Maps : The target compound’s methyl and carboxylic acid groups may foster distinct packing patterns compared to ethyl or halogenated analogs.
Q & A
Q. Advanced
- Temperature control : Lowering reaction temperatures (e.g., 50°C instead of 100°C) reduces side reactions in triazole formation .
- Catalyst screening : Transitioning from Cu(I) to Ru(II) catalysts minimizes byproducts in azide-alkyne cycloaddition .
- Purification : Gradient recrystallization (DMF/acetic acid, 1:3 ratio) enhances purity to >97% .
- Continuous flow reactors : Scalable production with automated systems achieves 90% yield in industrial settings .
What computational strategies are used to study this compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : AutoDock or Schrödinger Suite predicts binding poses with enzymes (e.g., cytochrome P450). The triazole-thiazole scaffold shows affinity for hydrophobic pockets, with hydrogen bonding at the carboxylic acid group .
- MD simulations : 100-ns trajectories assess stability in binding sites, revealing conformational flexibility in the 4-methylphenyl group .
- QSAR models : Electron-withdrawing substituents on the phenyl ring correlate with enhanced antimicrobial activity (R<sup>2</sup> = 0.82) .
How do structural modifications impact the compound’s bioactivity and selectivity?
Q. Advanced
- Triazole substitution : Replacing 4-methylphenyl with 4-fluorophenyl increases antifungal activity (MIC: 2 μg/mL vs. 8 μg/mL) but reduces solubility .
- Thiazole methylation : The 5-methyl group improves metabolic stability in hepatic microsomal assays (t1/2 > 120 min) .
- Carboxylic acid bioisosteres : Converting to amides or esters alters pharmacokinetics (e.g., logP shifts from 1.2 to 2.5) .
What challenges arise in ensuring batch-to-batch consistency, and how are they addressed?
Q. Advanced
- Polymorphism : XRPD identifies crystalline forms; annealing at 120°C ensures uniform morphology .
- Residual solvents : GC-MS monitors DMF levels (<500 ppm) to meet ICH guidelines .
- Byproduct profiling : LC-MS detects azide intermediates (<0.1% threshold) .
- Stability studies : Accelerated degradation (40°C/75% RH) confirms shelf life (>24 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
